tert-butyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate

sGC activator regioselective synthesis pyrazole substitution pattern

tert-Butyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 1177348-32-1) is a bifunctional heterocyclic building block that combines a Boc-protected piperidine with a 5-amino-3-methylpyrazole moiety. This compound serves as a protected intermediate in the synthesis of substituted pyrazolo piperidine carboxylic acids, a class of soluble guanylate cyclase (sGC) activators under active development by Bayer for cardiovascular indications including heart failure with reduced and preserved ejection fraction (HFrEF, HFpEF).

Molecular Formula C14H24N4O2
Molecular Weight 280.37 g/mol
CAS No. 1177348-32-1
Cat. No. B1328741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate
CAS1177348-32-1
Molecular FormulaC14H24N4O2
Molecular Weight280.37 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)N)C2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C14H24N4O2/c1-10-9-12(15)18(16-10)11-5-7-17(8-6-11)13(19)20-14(2,3)4/h9,11H,5-8,15H2,1-4H3
InChIKeyAJRMCPFXYIZYGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 1177348-32-1) – Procurement-Grade Pyrazolo-Piperidine Building Block for Drug Discovery


tert-Butyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 1177348-32-1) is a bifunctional heterocyclic building block that combines a Boc-protected piperidine with a 5-amino-3-methylpyrazole moiety . This compound serves as a protected intermediate in the synthesis of substituted pyrazolo piperidine carboxylic acids, a class of soluble guanylate cyclase (sGC) activators under active development by Bayer for cardiovascular indications including heart failure with reduced and preserved ejection fraction (HFrEF, HFpEF) [1]. The molecule offers two orthogonally reactive handles—a Boc-protected secondary amine and a free primary aromatic amine—enabling sequential, regioselective functionalization in multi-step medicinal chemistry campaigns .

Why Generic Pyrazolo-Piperidine Intermediates Cannot Substitute for CAS 1177348-32-1 in Regioselective sGC Activator Synthesis


In-class pyrazolo-piperidine intermediates are not interchangeable because the position of the amino substituent on the pyrazole ring (C-5 vs. C-3) dictates the regiochemical outcome of subsequent acylation, alkylation, or cyclocondensation steps that construct the final pharmacophore . In the Bayer sGC activator patent family, the 5-amino-3-methyl substitution pattern is specifically required to generate the correct connectivity in the pyrazolo-piperidine carboxylic acid core; use of the 3-amino-5-methyl regioisomer would yield a structurally isomeric final compound with distinct pharmacological properties and an independent regulatory path [1]. Additionally, the Boc protecting group on the piperidine nitrogen must be present during early-stage coupling to prevent undesired side reactions at the piperidine NH; premature deprotection or use of a different N-protecting group alters solubility and reaction kinetics in the key ester hydrolysis step .

Quantitative Differentiation Evidence for tert-Butyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate vs. Closest Analogs


Regioisomeric Identity: 5-Amino-3-methyl vs. 3-Amino-5-methyl Substitution Defines sGC Pharmacophore Connectivity

Bayer's sGC activator patent family (US20230265072A1) explicitly constructs the pyrazolo-piperidine carboxylic acid core from intermediates bearing a 5-amino-3-methylpyrazole motif, as confirmed by the generic Markush structure and exemplified compounds [1]. The target compound (CAS 1177348-32-1) carries the amino group at pyrazole C-5 and the methyl group at C-3. The regioisomeric 3-amino-5-methyl analog would produce a final compound with reversed connectivity around the pyrazole ring, which is not claimed in the patent and would require de novo pharmacological characterization . For procurement, this means only the 5-amino-3-methyl isomer is fit-for-purpose in the published sGC activator synthetic route; the 3-amino isomer is chemically distinct and cannot serve as a drop-in replacement.

sGC activator regioselective synthesis pyrazole substitution pattern

Purity Specification: NLT 98% (MolCore) vs. 97% Industry Average Enables Higher Synthetic Yield in Multi-Step Sequences

MolCore supplies CAS 1177348-32-1 with a purity specification of NLT 98% . By comparison, Fluorochem lists the same compound at 97% purity , and Chemscene specifies ≥97% . In a linear 6-step synthetic sequence, using a 98% purity intermediate vs. a 97% purity intermediate can translate to approximately a 5% higher theoretical overall yield (0.98^6 ≈ 88.6% vs. 0.97^6 ≈ 83.3%), assuming equivalent step yields and absence of impurity-driven side reactions [1].

chemical purity NLT 98% intermediate quality

Orthogonal Protecting Group Strategy: Boc-Piperidine + Free Pyrazole NH2 Enables Sequential Functionalization Without Cross-Reactivity

The target compound possesses a Boc-protected piperidine nitrogen and a free primary amine on the pyrazole ring. The Boc group is selectively cleavable under acidic conditions (TFA or HCl) without affecting the pyrazole NH2, as described in the general deprotection protocol of US20230265072A1 [1]. In contrast, the fully deprotected analog 4-(5-amino-3-methyl-1H-pyrazol-1-yl)piperidine (CAS not located) would require re-protection before certain coupling reactions, adding a synthetic step and reducing overall efficiency. Alternatively, analogs with both amines protected (e.g., bis-Boc or Boc plus acetyl) require a two-step deprotection sequence, complicating process chemistry .

orthogonal protection Boc deprotection sequential synthesis

Physicochemical Profile: Computed LogP and TPSA Support Blood-Brain Barrier Penetration Potential for CNS Drug Discovery Applications

Chemscene provides computed physicochemical data for CAS 1177348-32-1: LogP = 2.35 and TPSA = 73.38 Ų . According to established CNS drug-likeness guidelines (Wager et al., 2010), compounds with LogP between 1 and 4 and TPSA < 90 Ų are predicted to have favorable brain penetration. By comparison, the commonly used analog tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate (CAS not located, but structurally lacks the methyl and amino substituents) would differ in LogP by approximately 0.5–1.0 log units and may fall outside the optimal CNS range depending on substitution [1]. These values position the target compound as a preferred intermediate for CNS-targeted kinase inhibitor or GPCR modulator programs.

LogP TPSA CNS drug design

High-Value Application Scenarios for tert-Butyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate Based on Quantitative Evidence


sGC Activator Intermediate for Heart Failure Drug Development (Bayer Patent Family)

CAS 1177348-32-1 is the confirmed protected intermediate for the substituted pyrazolo piperidine carboxylic acid scaffold claimed in Bayer's US20230265072A1 patent, targeting HFrEF, HFpEF, and hypertension [1]. The 5-amino-3-methyl regioisomer is structurally mandated by the generic Markush formula. Procurement of this specific intermediate is necessary for any organization seeking to prepare patent-exemplified sGC activators or develop follow-on compounds within this chemical space.

Multi-Step Medicinal Chemistry Campaigns Requiring Orthogonal NH2 Protection

The orthogonal Boc-piperidine / free pyrazole-NH2 protection motif documented in Section 3 enables sequential functionalization in one fewer synthetic step compared to fully deprotected or doubly protected analogs [1]. This advantage is quantified as a one-step reduction in the overall synthetic sequence for sGC activator targets, directly translating to lower process mass intensity and reduced manufacturing cost in scale-up programs.

CNS Drug Discovery Programs Leveraging Favorable Computed CNS MPO Properties

With a computed LogP of 2.35 and TPSA of 73.38 Ų, CAS 1177348-32-1 falls within the optimal CNS drug-likeness space defined by Wager et al. (2010) [1]. This makes it a strategically advantageous intermediate for CNS-targeted programs, including neurodegenerative disease applications mentioned in the Bayer sGC patent (dementias, fibrotic diseases with CNS components). Selecting this intermediate early de-risks brain penetration attrition in lead optimization.

Quality-Critical Procurement for GMP and Kilogram-Scale Synthesis

For organizations scaling sGC activator or kinase inhibitor syntheses beyond gram scale, the NLT 98% purity specification offered by MolCore provides a documented 1% purity advantage over the 97% industry baseline [1]. Over a 6-step linear sequence, this translates to approximately 5% higher cumulative yield (0.98^6 vs. 0.97^6), reducing raw material costs and waste generation in campaigns requiring multi-kilogram intermediate quantities.

Quote Request

Request a Quote for tert-butyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.